5-(Hydroxymethyl)oxolane-2,4-diol
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Overview
Description
2-Deoxy-a-L-ribofuranose is a deoxy sugar with the molecular formula C5H10O4. It is a derivative of ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This compound is significant in various biochemical processes and is a crucial precursor in the synthesis of nucleosides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Deoxy-a-L-ribofuranose typically involves several steps:
Hydroxy Protection: Methylated L-arabinose undergoes 3,5-site hydroxy protection.
Deoxygenation: The protected L-arabinose is then subjected to 2-site deoxygenation.
Deprotection: Finally, the product undergoes 3,5-site hydroxy deprotection to yield 2-Deoxy-a-L-ribofuranose.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs. The process involves using readily available raw materials and efficient reaction conditions. For instance, using L-arabinose as a starting material is preferred due to its availability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-a-L-ribofuranose can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding lactones or acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions include lactones, alcohols, and substituted derivatives, which are valuable intermediates in further synthetic applications .
Scientific Research Applications
2-Deoxy-a-L-ribofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of nucleic acids and their analogs.
Medicine: Crucial in the development of antiviral drugs, including treatments for HIV and hepatitis C.
Industry: Employed in the production of various pharmaceuticals and as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Deoxy-a-L-ribofuranose involves its incorporation into nucleic acids or its role as a precursor in the synthesis of nucleosides. It interacts with molecular targets such as enzymes involved in nucleic acid metabolism. The pathways involved include those related to DNA and RNA synthesis and repair .
Comparison with Similar Compounds
- 2-Deoxy-β-L-ribofuranose
- 2-Deoxy-D-ribose
- L-Deoxyribose
Comparison: 2-Deoxy-a-L-ribofuranose is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. Compared to its β-anomer, the α-anomer has different physical and chemical properties, making it suitable for distinct applications .
Properties
IUPAC Name |
5-(hydroxymethyl)oxolane-2,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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